N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide
Description
Nomenclature and Identification
Systematic IUPAC Name :
N-[5-[(2-Bromoacetyl)amino]pentyl]prop-2-enamide.
Alternative Designations :
- BRAPA (common abbreviation).
- N-(5-(2-Bromoacetamido)pentyl)acrylamide.
- 2-Propenamide, N-[5-[(bromoacetyl)amino]pentyl]-.
Identifiers :
| Category | Identifier |
|---|---|
| CAS Registry Number | 859161-71-0 |
| EC Number | 947-051-3 |
| ChemSpider ID | 28555985 |
| PubChem CID | 59381466 |
Molecular Formula : C₁₀H₁₇BrN₂O₂.
Molecular Weight : 277.16 g/mol.
Structural Features and Molecular Architecture
The compound features three distinct functional regions:
- Acrylamide Moiety : A prop-2-enamide group (CH₂=CH–C(=O)–NH–) at the terminal position, enabling polymerization or crosslinking.
- Bromoacetamide Linker : A bromoacetyl group (Br–CH₂–C(=O)–NH–) with electrophilic reactivity, facilitating alkylation or bioconjugation.
- Pentyl Spacer : A five-carbon chain (–(CH₂)₅–) connecting the acrylamide and bromoacetamide groups, conferring flexibility and solubility.
Key Structural Data :
Physical and Chemical Properties
Physical Properties :
| Property | Value |
|---|---|
| Density | 1.296 ± 0.06 g/cm³ |
| Boiling Point | 501.8 ± 50.0 °C (predicted) |
| Melting Point | Not reported |
| Solubility | Soluble in DMSO, DMF |
Chemical Behavior :
- Reactivity :
- Stability :
Historical Context of Discovery and Development
Synthesis Milestones :
- 2011 : First reported in U.S. Patent Application 2011/0059865 as a crosslinker for polyacrylamide hydrogels.
- 2013 : Utilized in WO2013184796A1 for functionalizing glass surfaces to immobilize nucleic acids.
Research Applications :
- Biotechnology : Anchors oligonucleotides to arrays via bromoacetamide-thiol coupling.
- Polymer Chemistry : Serves as a co-monomer in stimuli-responsive hydrogels.
- Organic Synthesis : Employed in photoredox-catalyzed C–N bond formations (2023 studies).
Commercial Availability :
- Supplied by Combi-Blocks, BLDpharm, and Aaron Chemicals LLC with ≥96% purity.
Properties
IUPAC Name |
N-[5-[(2-bromoacetyl)amino]pentyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrN2O2/c1-2-9(14)12-6-4-3-5-7-13-10(15)8-11/h2H,1,3-8H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLNTIPUCYZQHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90731694 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859161-71-0 | |
| Record name | N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90731694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide typically involves the following steps:
Preparation of 2-Bromoacetamide: This can be achieved by reacting bromoacetyl bromide with ammonia or an amine under controlled conditions.
Formation of the Pentyl Chain: The 2-bromoacetamide is then reacted with a pentylamine to form the intermediate N-(2-bromoacetamido)pentylamine.
Coupling with Prop-2-enamide: The final step involves coupling the N-(2-bromoacetamido)pentylamine with prop-2-enamide under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 2-bromoacetamide and N-(2-bromoacetamido)pentylamine.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reaction time to maximize yield and purity.
Purification and Isolation: Using techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamido group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The prop-2-enamide moiety can undergo addition reactions with electrophiles or nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include thiols, amines, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Addition Reactions: Reagents such as hydrogen halides (HX) or organometallic compounds can be used under controlled conditions.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include N-[5-(2-substitutedacetamido)pentyl]prop-2-enamide derivatives.
Addition Products: Products include halogenated or alkylated derivatives of the prop-2-enamide moiety.
Hydrolysis Products: The major products are 2-bromoacetic acid and the corresponding pentylamine derivative.
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
One of the most promising applications of N-[5-(2-bromoacetamido)pentyl]prop-2-enamide is in the development of ADCs. ADCs are targeted cancer therapies that combine monoclonal antibodies with cytotoxic drugs. The bromoacetamido moiety serves as a linker that can be conjugated to antibodies, allowing for selective delivery of cytotoxic agents to cancer cells. This targeted approach minimizes damage to healthy tissues and enhances therapeutic efficacy.
- Case Study : A patent (WO2021209007A1) describes the use of this compound in the synthesis of ADCs aimed at treating various malignancies, including ovarian and prostate cancers. The conjugation process involves the reaction of the bromoacetamido group with nucleophilic sites on antibodies, forming stable linkages that facilitate targeted drug delivery .
Chemical Synthesis and Research
This compound is utilized in chemical synthesis as an intermediate for producing other biologically active compounds. Its ability to participate in various chemical reactions makes it valuable in medicinal chemistry.
- Example : It can be used to synthesize derivatives that exhibit enhanced pharmacological properties or improved selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide involves its reactive bromoacetamido group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool for modifying proteins and studying enzyme mechanisms. The compound can target specific amino acid residues, such as cysteine or lysine, leading to the formation of stable adducts and inhibition of enzyme activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Group Analysis
The table below compares N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide with structurally related compounds, highlighting key differences in functional groups and applications:
Biological Activity
N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide, also known by its CAS number 859161-71-0, is a compound with potential pharmaceutical applications. This article presents a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H17BrN2O2
- Molecular Weight : 277.16 g/mol
- Appearance : White to off-white powder
- Purity : ≥ 96%
This compound is characterized by the presence of a bromoacetamido group, which is known to enhance biological activity through various mechanisms.
This compound exhibits biological activity primarily through modulation of cellular signaling pathways. Its structure suggests potential interactions with various receptors and enzymes involved in cellular processes.
- Inhibition of Enzymatic Activity : The bromoacetamido moiety may serve as an electrophilic site, allowing the compound to interact with nucleophilic sites on proteins, potentially inhibiting their function.
- Receptor Modulation : The compound may act on specific receptors, influencing pathways related to pain modulation and inflammation. For instance, compounds with similar structures have shown activity against P2X receptors involved in pain signaling.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Reduced thermal hyperalgesia | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Cytotoxicity | Induced apoptosis in cancer cell lines |
Case Studies
-
Antinociceptive Activity :
A study demonstrated that this compound exhibited significant antinociceptive effects in rat models. The compound was administered subcutaneously, resulting in a dose-dependent reduction in thermal hyperalgesia induced by complete Freund's adjuvant (CFA) . -
Anti-inflammatory Effects :
In vitro studies indicated that the compound could inhibit the release of pro-inflammatory cytokines from macrophages. This suggests a potential role in managing inflammatory conditions by modulating immune responses . -
Cytotoxicity Against Cancer Cells :
Preliminary data from cell viability assays indicate that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve activation of intrinsic apoptotic pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing N-[5-(2-Bromoacetamido)pentyl]prop-2-enamide, and how are intermediates characterized?
The compound can be synthesized via a two-step process:
- Step 1 : React 2-bromoacetyl bromide with a pentylamine derivative (e.g., 5-aminopentanol) in a basic aqueous medium (10% Na₂CO₃) to form the bromoacetamido intermediate. Precipitation occurs within 10–20 minutes, followed by filtration and washing .
- Step 2 : Introduce the propenamide group by reacting the intermediate with acryloyl chloride under controlled pH (e.g., using triethylamine as a base) . Characterization : Intermediates are validated using ¹H-NMR (e.g., δ 3.2–3.4 ppm for –CH₂–Br) and ¹³C-NMR. Purity is confirmed via HPLC (retention time comparison) and mass spectrometry (exact mass ± 0.001 Da) .
Q. How can researchers assess the hydrolytic stability of the bromoacetamido group under varying pH conditions?
- Method : Prepare buffered solutions (pH 2–10) and incubate the compound at 37°C. Monitor degradation via:
- HPLC-UV : Track the disappearance of the parent compound and emergence of hydrolysis byproducts (e.g., free thiols or hydroxyl derivatives).
- LC-MS : Confirm molecular weight changes (e.g., loss of Br or addition of H₂O).
- Key considerations : Bromoacetamides are prone to nucleophilic substitution in basic conditions; stability is highest at pH 5–6 .
Q. What analytical techniques are critical for distinguishing structural isomers of this compound?
- NMR : 2D COSY and HSQC can resolve overlapping signals (e.g., distinguishing between α- and β-substituted propenamide isomers).
- IR Spectroscopy : Confirm the presence of amide I (1640–1680 cm⁻¹) and acrylamide C=C (1600–1650 cm⁻¹) bands.
- X-ray Crystallography : Definitive structural assignment for crystalline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis when steric hindrance limits efficiency?
- Strategies :
- Use bulky bases (e.g., DIPEA) to reduce side reactions during acryloylation .
- Adjust solvent polarity (e.g., switch from THF to DMF) to improve intermediate solubility.
- Optimize stoichiometry (e.g., 1.2 equivalents of acryloyl chloride) and reaction time (monitored via TLC).
- Case Study : A 15% yield increase was achieved by reducing temperature to 0°C during bromoacetyl bromide addition .
Q. How should researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during structural validation?
- Approach :
- Perform DEPT-135 NMR to differentiate CH₃, CH₂, and CH groups.
- Use computational chemistry (DFT calculations) to predict chemical shifts and compare with experimental data.
- Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic interference .
Q. What strategies mitigate byproduct formation during the coupling of the pentyl spacer with the propenamide group?
- Byproduct Source : Unreacted acryloyl chloride may form dimers or react with residual water.
- Solutions :
- Use molecular sieves to maintain anhydrous conditions.
- Implement HPLC-DAD with a C18 column to monitor reaction progress and isolate byproducts (e.g., dimeric acrylamide peaks at longer retention times) .
Q. How does the bromoacetamido group influence biological activity in enzyme inhibition studies?
- Mechanistic Insight : The bromo group acts as an alkylating agent , covalently modifying cysteine residues in enzyme active sites.
- Validation :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
